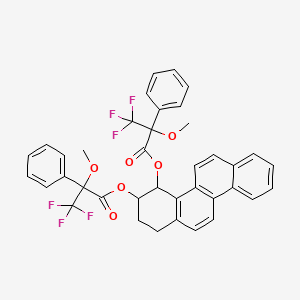![molecular formula C11H16O3 B14452476 Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester CAS No. 73275-63-5](/img/structure/B14452476.png)
Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, bicyclo[221]hept-5-en-2-ylmethyl ethyl ester is a unique organic compound characterized by its bicyclic structure This compound is part of the norbornene family, which is known for its strained ring system and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester typically involves a multi-step process. One common method includes the Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure. Subsequent esterification reactions introduce the carbonic acid ester group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release active intermediates, which then interact with biological targets. The bicyclic structure may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester: Similar bicyclic structure but with a different ester group.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: Another ester derivative with slight variations in reactivity and properties.
Uniqueness
Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and potential applications. Its reactivity and stability make it a valuable compound in various fields of research and industry.
Eigenschaften
| 73275-63-5 | |
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
2-bicyclo[2.2.1]hept-5-enylmethyl ethyl carbonate |
InChI |
InChI=1S/C11H16O3/c1-2-13-11(12)14-7-10-6-8-3-4-9(10)5-8/h3-4,8-10H,2,5-7H2,1H3 |
InChI-Schlüssel |
BJVMGUDDQUGAQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OCC1CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








